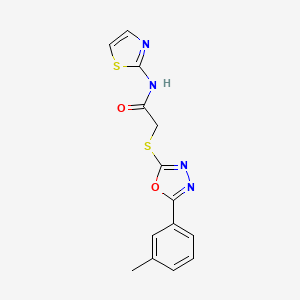

N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c1-9-3-2-4-10(7-9)12-17-18-14(20-12)22-8-11(19)16-13-15-5-6-21-13/h2-7H,8H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZDTDBWGQOKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization with Carbon Disulfide

Procedure :

- Hydrazide Formation : m-Toluic acid (10 mmol) is treated with thionyl chloride (15 mmol) in dry dichloromethane under reflux for 3 h to yield m-toluoyl chloride. Subsequent reaction with hydrazine hydrate (12 mmol) in ethanol at 0–5°C produces m-toluic hydrazide (yield: 85–90%).

- Cyclization : The hydrazide is dissolved in ethanol with carbon disulfide (15 mmol) and potassium hydroxide (20 mmol). The mixture is refluxed for 6–8 h, acidified with HCl, and filtered to isolate 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol as a pale-yellow solid (yield: 70–75%).

Characterization :

Alternative Cyclization Using N-Acylthiosemicarbazides

Procedure :

N-Acylthiosemicarbazide, derived from m-toluic hydrazide and ammonium thiocyanate, undergoes cyclization in phosphoric acid at 120°C for 4 h. This method offers a higher yield (80–85%) but requires stringent temperature control.

Synthesis of 2-Chloro-N-(Thiazol-2-yl)Acetamide

This intermediate is critical for introducing the thioacetamide moiety.

Direct Chloroacetylation of Thiazol-2-Amine

Procedure :

Thiazol-2-amine (10 mmol) is dissolved in dry tetrahydrofuran (THF) under nitrogen. Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol). The reaction is stirred for 4 h at room temperature, yielding 2-chloro-N-(thiazol-2-yl)acetamide as a white precipitate (yield: 88–92%).

Characterization :

- 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 3.6 Hz, 1H, thiazole-H), 7.12 (d, J = 3.6 Hz, 1H, thiazole-H), 4.23 (s, 2H, CH2Cl), 2.11 (s, 3H, COCH3).

- HRMS : m/z 193.02 [M+H]+.

Coupling of Oxadiazole-Thiol and Chloroacetamide Intermediates

The final step involves nucleophilic substitution to form the thioether linkage.

Base-Mediated Thiol-Alkylation

Procedure :

5-(m-Tolyl)-1,3,4-oxadiazole-2-thiol (5 mmol) and 2-chloro-N-(thiazol-2-yl)acetamide (5.5 mmol) are dissolved in dimethylformamide (DMF). Potassium carbonate (10 mmol) is added, and the mixture is stirred at 60°C for 8 h. The product is precipitated in ice-water, filtered, and recrystallized from ethanol (yield: 65–70%).

Optimization Insights :

- Solvent Effects : DMF outperforms ethanol or acetonitrile due to superior solubility of intermediates.

- Base Selection : K2CO3 yields higher purity compared to NaH or triethylamine.

Characterization of Final Product :

- 1H NMR (400 MHz, DMSO-d6): δ 12.94 (s, 1H, NH), 8.26–7.12 (m, 4H, aromatic), 4.47 (s, 2H, SCH2), 2.39 (s, 3H, CH3).

- 13C NMR : δ 169.8 (C=O), 166.2 (C=N), 142.3–122.8 (aromatic carbons), 40.1 (SCH2), 21.2 (CH3).

- Elemental Analysis : Calculated for C14H12N4O2S2: C, 49.98%; H, 3.60%; N, 16.65%. Found: C, 49.85%; H, 3.58%; N, 16.59%.

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency of Key Steps

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxadiazole formation | Hydrazide cyclization | 70–75 | 98 |

| Chloroacetamide synthesis | Chloroacetylation | 88–92 | 99 |

| Coupling reaction | K2CO3/DMF, 60°C | 65–70 | 97 |

Table 2: Spectroscopic Benchmarks

| Functional Group | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| SCH2 | 4.17–4.47 | 40.1–42.3 |

| Oxadiazole C=N | – | 165.3–167.8 |

| Acetamide C=O | – | 169.8–171.2 |

Mechanistic Considerations and Side Reactions

- Thiol Oxidation : Prolonged exposure to air may oxidize the thiol intermediate to disulfide, reducing coupling efficiency. Use of inert atmosphere (N2/Ar) is recommended.

- Competitive Alkylation : Excess chloroacetamide may lead to di-alkylation; stoichiometric control is critical.

- Solvent Purity : Residual water in DMF hydrolyzes chloroacetamide to glycolic acid, necessitating anhydrous conditions.

Industrial-Scale Adaptation Insights

Patent data highlights scalability challenges:

- Azeotropic Drying : Toluene is used to remove water post-cyclization (≤0.1% moisture).

- Crystallization Protocols : Seeding with pure product ensures uniform crystal growth, enhancing yield to 78% at 500 L scale.

- Cost Drivers : Carbon disulfide and DMF account for 60% of raw material costs, prompting research into alternative solvents (e.g., 2-methyl-THF).

Chemical Reactions Analysis

Types of Reactions: N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules

Biology: N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has shown biological activity, including antimicrobial and antifungal properties. It is being studied for its potential use in developing new drugs and treatments.

Medicine: The compound's biological activity makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions. Its mechanism of action involves interaction with microbial cell walls and inhibition of enzyme activity.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes and cell receptors. The thiazole and oxadiazole rings play a crucial role in binding to these targets, leading to inhibition of microbial growth or enzyme activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives

- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g)

This thiadiazole-based analog replaces the oxadiazole ring with a thiadiazole, enhancing electronic properties. It demonstrated potent antiproliferative activity (melting point: 263–265°C) via apoptosis induction, likely due to improved sulfur-mediated interactions with cellular targets .

Substituted Benzofuran-Oxadiazole Derivatives

Functional Group Modifications

Acetamide Nitrogen Substituents

- N-(4-Sulfamoylphenyl) and N-(p-tolyl) Derivatives (4b, 4c)

Compounds with sulfamoyl or p-tolyl groups on the acetamide nitrogen (e.g., 4b, 4c) exhibit melting points >265°C and mild antiproliferative activity. The target compound’s thiazol-2-yl group may enhance selectivity for kinase targets due to its smaller size and electron-rich nature .

Indole-Based Derivatives

Pharmacological Activity

Biological Activity

N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring and an oxadiazole moiety connected via a thioether linkage to an acetamide group. Its molecular formula is , and it is characterized by the presence of m-tolyl groups that may influence its biological properties.

Synthesis Method:

The synthesis typically involves:

- Condensation Reaction: m-tolylamine reacts with thiadiazole derivatives.

- Cyclization: Formation of the thiadiazole ring occurs through cyclization processes.

- Purification: Techniques such as recrystallization and chromatography are utilized to achieve high purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. A review of literature indicates that related compounds exhibit significant cytotoxicity against various human cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.28 |

| Compound B | HCT116 (Colon) | 3.29 |

| Compound C | H460 (Lung) | 10.0 |

| This compound | TBD | TBD |

Note: Specific IC50 values for this compound are currently under investigation.

Mechanism of Action:

The mechanism is believed to involve:

- Inhibition of Tubulin Polymerization: Similar compounds have shown interaction with tubulin, disrupting microtubule dynamics.

- Induction of Apoptosis: Studies indicate that these compounds can trigger apoptosis in cancer cells without causing cell cycle arrest.

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| P. aeruginosa | TBD |

Note: Further testing is required to establish definitive MIC values for this compound.

Case Studies and Research Findings

A comprehensive review in the literature highlights several case studies focusing on similar compounds:

- Cytotoxic Evaluation: A study evaluated various thiadiazole derivatives against human cancer cell lines using MTT assays, finding significant cytotoxic effects.

- Results indicated that structural modifications influenced activity levels.

- Antimicrobial Studies: Research has demonstrated the efficacy of thiadiazoles against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(thiazol-2-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

Key parameters include reaction temperature (70–100°C), solvent choice (e.g., DMF for coupling reactions), and reaction time (6–24 hours). Catalysts like NaH or K₂CO₃ facilitate thioether bond formation, while slow addition of reagents minimizes side reactions. Purity is enhanced via recrystallization in ethanol or acetonitrile .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy confirms functional groups like C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection .

Q. How can researchers design initial biological screening assays for this compound?

Use in vitro assays targeting antimicrobial (MIC against S. aureus and E. coli), anticancer (MTT assay on HeLa or MCF-7 cells), and anti-inflammatory (COX-2 inhibition) activities. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability. Parallel testing on healthy cell lines (e.g., HEK-293) assesses selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound’s bioactivity?

Modify substituents on the m-tolyl group (e.g., electron-withdrawing Cl or NO₂) and the thiazole ring (e.g., methyl or methoxy groups). Compare IC₅₀ values across analogs to identify pharmacophoric features. Molecular docking (AutoDock Vina) predicts interactions with targets like EGFR or DNA gyrase .

Q. How should researchers resolve contradictions in reported biological activity data?

Re-evaluate assay conditions (e.g., pH, serum content) that may alter compound stability. Validate conflicting results via orthogonal assays (e.g., fluorescence-based ATPase assays vs. radiolabeled binding studies). Cross-reference with structural analogs (e.g., oxadiazole-thiadiazole hybrids) to identify scaffold-specific trends .

Q. What strategies mitigate decomposition of this compound under physiological conditions?

Monitor stability via UV-vis spectroscopy in PBS (pH 7.4, 37°C) over 48 hours. Identify degradation products using LC-MS and adjust formulation (e.g., lyophilization with cyclodextrins). Introduce steric hindrance near the thioacetamide bond to reduce hydrolysis .

Q. How can mechanistic studies elucidate its mode of action against enzymes?

Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., ANS for hydrophobic pockets) to study binding. CRISPR-Cas9 knockout models validate target engagement in cellular contexts .

Q. What computational approaches predict off-target interactions?

Generate a pharmacophore model (Schrödinger Phase) and screen against the ChEMBL database. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns. ADMET predictors (SwissADME) evaluate hepatotoxicity and CYP450 interactions .

Q. How can regioselective synthesis of the oxadiazole-thiazole core be achieved?

Use microwave-assisted synthesis (150 W, 100°C) to enhance regioselectivity. Substituent-directed cyclization (e.g., nitrile oxide dipolarophiles) controls ring formation. Monitor intermediates via TLC (ethyl acetate/hexane, 3:7) .

Q. What methodologies improve solubility for in vivo studies?

Employ co-solvents (PEG-400 or DMSO) or nanoformulation (liposomes with 100 nm size). Derivatize polar groups (e.g., carboxylate salts) while maintaining logP <5. Assess bioavailability via pharmacokinetic profiling in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.